molecular formula C19H26N4O2 B15283552 N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide

Katalognummer: B15283552
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: FIPSWGYNQHNISP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide is a complex organic compound that features an adamantane moiety, a pyrazine ring, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide typically involves the reaction of adamantanecarboxylic acid with an appropriate amine and pyrazinecarboxylic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the carboxamide group can produce the corresponding amine .

Wissenschaftliche Forschungsanwendungen

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins. The pyrazine ring can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. The carboxamide group may also play a role in hydrogen bonding and molecular recognition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide

Uniqueness

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide is unique due to the presence of both the adamantane and pyrazine moieties, which confer distinct chemical and biological properties. The combination of these structural elements makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C19H26N4O2

Molekulargewicht

342.4 g/mol

IUPAC-Name

N-[3-(adamantane-1-carbonylamino)propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H26N4O2/c24-17(16-12-20-4-5-21-16)22-2-1-3-23-18(25)19-9-13-6-14(10-19)8-15(7-13)11-19/h4-5,12-15H,1-3,6-11H2,(H,22,24)(H,23,25)

InChI-Schlüssel

FIPSWGYNQHNISP-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCNC(=O)C4=NC=CN=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.